Benzenecarboperoxoic acid, 4-sulfo-

Description

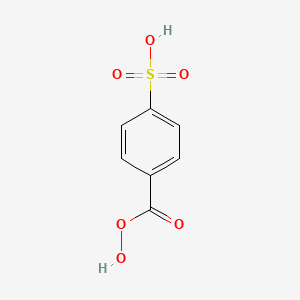

Structure

2D Structure

3D Structure

Properties

CAS No. |

65501-26-0 |

|---|---|

Molecular Formula |

C7H6O6S |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

4-sulfobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H6O6S/c8-7(13-9)5-1-3-6(4-2-5)14(10,11)12/h1-4,9H,(H,10,11,12) |

InChI Key |

HSCSHUNFBKVMBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OO)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Strategies for 4 Sulfobenzenecarboperoxoic Acid

Direct Oxidation Methods from 4-Sulfobenzoic Acid Precursors

Direct oxidation of the carboxylic acid group of 4-sulfobenzoic acid to a peroxycarboxylic acid functionality represents the most straightforward approach to obtaining 4-sulfobenzenecarboperoxoic acid. These methods typically involve the use of strong oxidizing agents or electrochemical techniques.

Peroxidation with Hydrogen Peroxide and Acidic Catalysts

A general representation of this reaction is as follows:

C₇H₆O₅S + H₂O₂ ⇌ C₇H₆O₆S + H₂O

The synthesis of various sulfoperoxycarboxylic acids has been described through the reaction of the corresponding sulfonated carboxylic acid with an oxidizing agent, such as hydrogen peroxide. google.com While specific conditions for 4-sulfobenzenecarboperoxoic acid are not widely reported, analogous preparations of other peroxy acids, such as peroxybenzoic acid, can provide insights into suitable reaction parameters. orgsyn.org For instance, the synthesis of peroxybenzoic acid from benzoic acid can be achieved with 70-95% hydrogen peroxide in the presence of methanesulfonic acid, yielding conversions of 85-95%. orgsyn.org

| Precursor | Oxidizing Agent | Catalyst | Reported Conversion/Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | 70-95% H₂O₂ | Methanesulfonic Acid | 85-95% conversion to Peroxybenzoic Acid | orgsyn.org |

| Sulfonated Carboxylic Acids | Hydrogen Peroxide | Acid Catalyst | General method for Sulfoperoxycarboxylic Acids | google.com |

Electrochemical Oxidation Approaches for Peroxy Acid Generation

Electrochemical methods offer an alternative route for the generation of peroxy acids, often under milder conditions and with higher selectivity. These approaches can be broadly divided into two categories: indirect and direct electrochemical synthesis.

The indirect method involves the in-situ generation of hydrogen peroxide at the cathode of an electrochemical cell, which then reacts with the carboxylic acid present in the electrolyte to form the peroxy acid. Gas diffusion electrodes (GDEs) are frequently employed for the efficient reduction of oxygen to hydrogen peroxide. This approach has been successfully applied to the synthesis of peroxyacetic acid and performic acid. google.com

In a direct electrochemical synthesis, the carboxylic acid is directly oxidized at the anode to the corresponding peroxy acid. This method requires an anode material with a high oxygen evolution overpotential to favor the oxidation of the carboxylic acid over the competing oxygen evolution reaction.

While specific studies on the electrochemical synthesis of 4-sulfobenzenecarboperoxoic acid are limited, the principles established for other peroxy acids suggest its feasibility. The presence of the electron-withdrawing sulfonic acid group might influence the oxidation potential of the carboxylic acid group, a factor that would need to be considered in the design of an electrochemical process.

Utilization of Novel Catalytic Systems for Enhanced Conversion and Selectivity

Research into novel catalytic systems aims to improve the efficiency and selectivity of the oxidation of carboxylic acids to peroxy acids. For the synthesis of 4-sulfobenzenecarboperoxoic acid, this could involve the use of heterogeneous catalysts to simplify product purification and catalyst recovery. For example, the oxidation of p-toluene sulfonic acid to p-sulfobenzoic acid has been demonstrated using nitric acid, indicating that the sulfonated aromatic ring is stable to certain oxidative conditions. google.com

Furthermore, enzymatic catalysts, such as peroxidases, are known to catalyze a variety of enantioselective oxygen-transfer reactions using hydrogen peroxide. nih.gov While their application in the synthesis of aromatic peroxy acids is not yet widespread, the development of robust and selective biocatalysts could offer a green and efficient alternative to traditional chemical methods. The use of confined chiral Brønsted acids has also been shown to catalyze asymmetric oxidations with hydrogen peroxide, suggesting a potential avenue for developing highly selective catalytic systems. acs.org

Multi-Step Synthetic Routes

Multi-step synthetic routes provide alternative pathways to 4-sulfobenzenecarboperoxoic acid, particularly when direct oxidation methods prove to be challenging or inefficient. These strategies involve the synthesis of an intermediate compound that is subsequently converted to the target peroxy acid.

Derivatization of Pre-formed Benzenecarboperoxoic Acid Analogues (e.g., post-synthetic sulfonation)

This approach would theoretically involve the synthesis of benzenecarboperoxoic acid first, followed by a post-synthetic sulfonation step to introduce the sulfonic acid group at the para position. However, this route is chemically challenging due to the high reactivity of the peroxy acid functional group. The harsh conditions typically required for aromatic sulfonation (e.g., fuming sulfuric acid) would likely lead to the decomposition of the peroxy acid moiety.

While post-synthetic modifications are common for more stable aromatic compounds, the application of such methods to reactive intermediates like peroxy acids requires careful consideration of the reaction conditions to preserve the desired functionality. mdpi.com

Approaches via Functionalized Peroxy Ester Intermediates

A more viable multi-step approach involves the synthesis of a functionalized peroxy ester intermediate, which can then be hydrolyzed to yield the desired peroxy acid. This strategy separates the formation of the peroxy linkage from the presence of the free carboxylic acid and sulfonic acid groups, potentially offering better control over the reaction.

The synthesis could proceed via the formation of an ester of 4-sulfobenzoic acid, followed by its conversion to a peroxy ester. Alternatively, a peroxy ester of a suitable benzoic acid derivative could be synthesized first, followed by the introduction of the sulfonic acid group. The synthesis of peroxy esters can be achieved by reacting a carboxylic acid with a hydroperoxide in the presence of a coupling agent.

While the direct synthesis of peroxy esters from sulfonated carboxylic acids is not extensively documented, the general methods for ester and peroxy ester formation provide a foundation for developing such a route. gre.ac.uknih.gov

Green Chemistry Principles in Peroxy Acid Synthesis

The application of green chemistry principles to the synthesis of 4-sulfobenzenecarboperoxoic acid aims to create processes that are more environmentally benign and economically viable. This involves a holistic approach to chemical synthesis, focusing on reducing solvent use, employing recyclable catalysts, and maximizing the incorporation of reactant atoms into the final product.

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research in peroxy acid synthesis has explored several innovative approaches to achieve this.

One promising strategy is the use of solvent-free systems or employing one of the reactants as the solvent phase. For instance, in lipase-catalyzed production of other peroxy acids, single-phase concepts have been developed where the carboxylic acid itself serves as the organic phase, eliminating the need for an additional carrier solvent. nih.gov This approach not only simplifies the process but also avoids complications at aqueous-organic interfaces. nih.gov

Another advanced technique is mechanochemical synthesis, a solventless method that uses mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state. rsc.org This has been shown to be a green and efficient method for chemical derivatization, minimizing the need for chemical inputs and potentially offering a pathway for the synthesis of solid-state acids like 4-sulfobenzenecarboperoxoic acid. rsc.org While traditional methods may involve crystallization from solvent mixtures like petroleum ether and diethyl ether orgsyn.org, these greener alternatives offer significant environmental benefits.

| Methodology | Description | Advantages | Disadvantages |

| Traditional Solvent-Based | Reaction and purification are conducted in organic solvents (e.g., benzene (B151609), ether). orgsyn.org | Well-established, predictable solubility. | Use of hazardous/volatile solvents, generates solvent waste, requires additional separation steps. |

| Solvent-Reduced | Uses a minimal amount of solvent or a reactant as the solvent. nih.gov | Reduced solvent waste, simplified process, potentially higher reaction concentration. | May require specific catalysts (e.g., enzymes), potential for increased viscosity. |

| Solvent-Free (Mechanochemical) | Reaction is induced by mechanical energy in the solid state. rsc.org | Eliminates solvent waste, high efficiency, can create novel materials. | Requires specialized equipment, scalability can be a challenge, heat management may be necessary. |

This table provides an interactive comparison of different solvent methodologies in chemical synthesis.

The synthesis of peroxy acids from the corresponding carboxylic acid and hydrogen peroxide is a reversible reaction that often requires an acid catalyst to achieve reasonable kinetics. researchgate.netwikipedia.org Green chemistry principles favor the use of heterogeneous catalysts over homogeneous ones (like sulfuric acid) because they are easily separated from the reaction mixture by filtration and can be recycled and reused, reducing waste and cost. nih.govmdpi.com

Solid acid catalysts are a cornerstone of this approach. Key examples applicable to peroxy acid synthesis include:

Cation Exchange Resins: Materials like Amberlite IR-120 have demonstrated high catalytic activity for the perhydrolysis of carboxylic acids. researchgate.net They offer a solid support for acidic functional groups, facilitating an easier work-up.

Zeolites: These microporous aluminosilicates (e.g., Hβ, HZSM-5) can act as solid acid catalysts. researchgate.net Their defined pore structures can also impart shape selectivity to the reaction.

Functionalized Supports: Materials such as silica (B1680970), activated carbon, or metal oxides can be functionalized with acidic groups (e.g., sulfonic acid groups) to create robust, high-surface-area catalysts. nih.govmdpi.com For example, sulfuric acid immobilized on aminated activated carbon has been developed as an efficient and reusable catalyst. mdpi.com

Heteropoly Acids: Supported heteropoly acids, such as phosphotungstic acid on a silica carrier, have shown high activity in converting carboxylic acids to peroxy acids. The strength of the Brønsted acid sites is a crucial factor for catalytic performance. researchgate.net

The development of these systems focuses on creating durable catalysts that maintain high activity over multiple cycles, preventing the formation of sludge or difficult-to-treat aqueous waste streams associated with homogeneous catalysts. nih.govmdpi.com

| Catalyst Type | Example(s) | Key Features | Recyclability |

| Homogeneous Acid | Sulfuric Acid, Formic Acid researchgate.netgoogle.com | High activity, low cost. | Difficult; requires neutralization, leading to salt waste. |

| Cation Exchange Resins | Amberlite IR-120 researchgate.net | Solid beads, easy to filter, high activity. | High; can be regenerated and reused for multiple cycles. |

| Zeolites | Hβ, HZSM-5 researchgate.net | Shape selectivity, thermal stability. | High; can be regenerated via calcination. |

| Functionalized Carbon | AC-N-SO₄H mdpi.com | High surface area, stable functional groups. | Excellent; easily filtered and reused. |

| Supported Heteropoly Acids | PWA on Si-MCM-41 researchgate.net | Strong Brønsted acidity, high efficiency. | Good; solid support allows for recovery and reuse. |

This interactive table summarizes various catalytic systems for acid-catalyzed reactions.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy assesses the intrinsic efficiency of the underlying chemical transformation. nih.govmonash.edu

The primary reaction for producing a peroxy acid is the acid-catalyzed equilibrium with hydrogen peroxide:

RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O wikipedia.org

For the synthesis of 4-sulfobenzenecarboperoxoic acid, the reaction is:

C₇H₆O₅S + H₂O₂ ⇌ C₇H₆O₆S + H₂O

This reaction is inherently highly atom-economical. The only by-product is water, a benign and low-molecular-weight molecule. Addition and rearrangement reactions are considered ideal as they can theoretically achieve 100% atom economy. nih.govrsc.org The synthesis of peroxy acids is an addition-type process where the atoms of hydrogen peroxide are incorporated into the carboxylic acid structure.

The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Sulfobenzoic acid | C₇H₆O₅S | 202.19 | Reactant |

| Hydrogen peroxide | H₂O₂ | 34.01 | Reactant |

| 4-Sulfobenzenecarboperoxoic acid | C₇H₆O₆S | 218.19 | Product |

| Water | H₂O | 18.01 | By-product |

This interactive table details the molecular weights of compounds in the synthesis reaction.

Calculation for the synthesis of 4-sulfobenzenecarboperoxoic acid:

Atom Economy = (218.19 / (202.19 + 34.01)) x 100 = (218.19 / 236.20) x 100 ≈ 92.4%

An atom economy of 92.4% is considered excellent and highlights the intrinsic efficiency of this synthetic route. monash.edu The primary strategy for minimizing by-products in this context is to prevent the decomposition of both the hydrogen peroxide reactant and the peroxy acid product, which can be sensitive to temperature and contaminants. researchgate.netbme.hu The use of stable, selective heterogeneous catalysts and controlled reaction conditions are key to ensuring that the reaction proceeds cleanly to favor the desired product and the simple water by-product.

Mechanistic Investigations of 4 Sulfobenzenecarboperoxoic Acid Reactivity and Transformations

Elucidation of Oxidation Reaction Mechanisms

Benzenecarboperoxoic acid, 4-sulfo-, also known as 4-sulfoperoxybenzoic acid, is a powerful oxidizing agent whose reactivity is governed by the electrophilic nature of the peroxy acid functional group. Its participation in a variety of oxidative transformations is characterized by specific and well-studied mechanistic pathways.

The epoxidation of alkenes using peroxy acids is known as the Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909. wikipedia.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide (or oxirane). wikipedia.orgorganic-chemistry.org The reaction is highly stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. wikipedia.org For instance, a trans-alkene will yield a trans-epoxide, while a cis-alkene will produce a cis-epoxide. wikipedia.org

The widely accepted mechanism for this transformation is the "butterfly mechanism," first proposed by Bartlett. wikipedia.org This concerted mechanism proceeds through a single, nonpolar transition state where the peroxy acid is intramolecularly hydrogen-bonded. wikipedia.orgorganic-chemistry.org In this model, the peroxy acid functions as the electrophile, and the alkene acts as the nucleophile. wikipedia.orgyoutube.com The reaction involves the alkene's π-bond attacking the electrophilic oxygen of the peroxy acid, while simultaneously, the peroxy acid's proton is transferred to its own carbonyl oxygen, and the O-O bond cleaves. This process results in the formation of the epoxide and the corresponding carboxylic acid as a byproduct. wikipedia.org

The rate of the Prilezhaev reaction is sensitive to the electronic properties of the alkene. Electron-rich alkenes, which are more nucleophilic, react significantly faster than electron-deficient ones. wikipedia.orgchem-station.com This is demonstrated by the increasing relative rates of epoxidation with increased methyl substitution on the alkene. wikipedia.org

Table 1: Relative Rates of Alkene Epoxidation

| Alkene | Number of Methyl Groups | Relative Rate of Epoxidation |

|---|---|---|

| Ethylene | 0 | 1 |

| Propene | 1 | 24 |

| cis-2-Butene | 2 | 500 |

| 2-Methyl-2-butene | 3 | 6500 |

| 2,3-Dimethyl-2-butene | 4 | >6500 |

Data sourced from studies on general Prilezhaev reaction kinetics. wikipedia.org

The Baeyer-Villiger oxidation, first reported in 1899, is a reaction that converts ketones into esters and cyclic ketones into lactones using a peroxy acid oxidant. wikipedia.orgnih.gov The reaction with Benzenecarboperoxoic acid, 4-sulfo- follows a well-established mechanistic pathway.

The mechanism begins with the protonation of the ketone's carbonyl oxygen by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgnrochemistry.com The peroxy acid then performs a nucleophilic attack on this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnih.gov

The crucial step of the reaction is the concerted migration of a substituent from the ketone's carbonyl carbon to the adjacent oxygen atom of the peroxide group. wikipedia.org This migration occurs simultaneously with the departure of the carboxylate anion, and this step is considered to be the rate-determining step of the reaction. wikipedia.org The reaction concludes with the deprotonation of the resulting oxocarbenium ion to yield the final ester or lactone product. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. Groups that are better able to stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org The general order of migratory preference is a key predictor of the reaction's outcome.

Table 2: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation

| Migratory Group | Classification |

|---|---|

| tert-alkyl | Highest Aptitude |

| cyclohexyl | ↓ |

| sec-alkyl | ↓ |

| phenyl | ↓ |

| prim-alkyl | ↓ |

| methyl | Lowest Aptitude |

This established order helps predict the regiochemical outcome of the oxidation. organic-chemistry.org

The rearrangement proceeds with retention of stereochemistry at the migrating center. nrochemistry.com

Benzenecarboperoxoic acid, 4-sulfo- is also capable of oxidizing other organic functional groups, notably heteroatoms such as sulfur and nitrogen.

Sulfides to Sulfoxides/Sulfones: The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry. rsc.org Peroxy acids are effective reagents for the stepwise oxidation of sulfides, first to sulfoxides and then, upon further oxidation, to sulfones. researchgate.netorganic-chemistry.org The initial oxidation to a sulfoxide (B87167) is generally rapid. nih.gov Controlling the reaction stoichiometry is crucial for selectively obtaining the sulfoxide, as overoxidation to the corresponding sulfone can readily occur if excess oxidant is used. researchgate.netnih.gov The development of selective oxidation methods remains an area of significant interest to avoid this overoxidation. nih.govorganic-chemistry.org

Amines to N-oxides: Tertiary amines can be efficiently oxidized to their corresponding amine N-oxides by peroxy acids like Benzenecarboperoxoic acid, 4-sulfo-. researchgate.netwikipedia.org This transformation is a common and widely used method for synthesizing N-oxides. wikipedia.orgthieme-connect.de The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the nucleophilic nitrogen atom of the tertiary amine. researchgate.net The presence of electron-accepting groups on the amine can reduce the rate of oxidation. researchgate.net

Intrinsic Reactivity and Kinetic Studies

The reactivity of a peroxy acid in reactions like the Baeyer-Villiger oxidation and epoxidation is directly related to its electrophilicity. A key factor influencing this is the acidity of the corresponding parent carboxylic acid. wikipedia.org Peroxy acids derived from stronger carboxylic acids are generally more reactive oxidants. wikipedia.org

The sulfonic acid group (-SO₃H) at the para position of the benzene (B151609) ring in Benzenecarboperoxoic acid, 4-sulfo- is a powerful electron-withdrawing group. This property significantly increases the acidity of the parent carboxylic acid, 4-sulfobenzoic acid, compared to unsubstituted benzoic acid. By analogy, electron-withdrawing nitro groups are known to increase the acidity of phenols by stabilizing the conjugate base through resonance. byjus.com This enhanced acidity (lower pKa) of the parent acid translates to a more electron-deficient and, therefore, more electrophilic peroxy acid. Consequently, Benzenecarboperoxoic acid, 4-sulfo- is expected to be a more potent oxidizing agent than peroxybenzoic acid itself.

The kinetic isotope effect (KIE) is a powerful tool used in physical organic chemistry to elucidate reaction mechanisms by determining the impact of isotopic substitution on the reaction rate. wikipedia.org Measuring the KIE can provide critical evidence for bond-breaking or bond-forming events in the rate-determining step of a reaction. princeton.edu

While specific KIE studies for Benzenecarboperoxoic acid, 4-sulfo- are not detailed in the surveyed literature, the principles can be applied to its characteristic reactions:

Baeyer-Villiger Oxidation: The rate-determining step is proposed to be the migration of an alkyl or aryl group. wikipedia.org To probe this, a KIE study could be designed using a ketone substrate isotopically labeled (e.g., with ¹³C or ¹⁴C) at the migrating carbon atom. A significant primary KIE (k_light/k_heavy > 1) would provide strong evidence that the C-C bond to the migrating group is indeed breaking in the rate-determining step. wikipedia.orgnih.gov

Prilezhaev Epoxidation: The mechanism is considered concerted. wikipedia.orgchem-station.com A KIE study involving isotopic labeling of the alkene's double bond carbons (e.g., ¹³C) would likely show a small secondary KIE. This result would be consistent with a change in hybridization from sp² to sp³ at the carbon centers in the transition state, rather than the cleavage of a C-H or C-C bond, supporting the concerted "butterfly" mechanism.

Such studies are invaluable for confirming proposed transition state structures and are essential for a complete understanding of reaction dynamics. nih.gov

pH Dependency of Oxidation Efficiency and Mechanism

The reactivity and mechanistic pathways of 4-sulfobenzenecarboperoxoic acid are significantly influenced by the pH of the reaction medium. This dependence arises from the ionization state of both the peroxy acid and, in many cases, the substrate itself. The efficiency of oxidation reactions often shows a marked change with varying pH, which can be attributed to the different reactivities of the neutral peroxy acid and its corresponding peroxycarboxylate anion.

The pH can also dictate the stability of the peroxy acid and any reaction intermediates. For example, the decomposition of hydrogen peroxide, a related reactive oxygen species, is known to be pH-dependent. mdpi.com The protonation state of reactants and intermediates can influence their lifetimes and subsequent reaction pathways. In biological systems, pH gradients are crucial for various processes, and the effectiveness of therapeutic agents can be highly dependent on the local pH environment. nih.gov

The interplay between the ionization of 4-sulfobenzenecarboperoxoic acid and the substrate can lead to complex pH-rate profiles. The following table illustrates the hypothetical effect of pH on the oxidation rate of a generic substrate, considering the pKa of the peroxy acid and the substrate.

Table 1: Hypothetical pH-Rate Profile for the Oxidation by 4-Sulfobenzenecarboperoxoic Acid

| pH | Predominant Peroxy Acid Species | Predominant Substrate Species | Relative Oxidation Rate |

|---|---|---|---|

| < 4 | R(SO₃H)CO₃H (Neutral) | Substrate-H⁺ (Protonated) | Low to Moderate |

| 4-6 | R(SO₃H)CO₃H (Neutral) | Substrate (Neutral) | High |

| 6-8 | R(SO₃⁻)CO₃H / R(SO₃H)CO₃⁻ | Substrate (Neutral) | Moderate to High |

| > 8 | R(SO₃⁻)CO₃⁻ (Dianionic) | Substrate⁻ (Anionic) | Low |

Note: This table is illustrative and the actual pH-rate profile will depend on the specific substrate and reaction conditions.

Advanced Spectroscopic and Computational Approaches

Real-time Spectroscopic Monitoring of Reaction Intermediates (e.g., using stopped-flow techniques)

To gain deeper insight into the rapid reaction kinetics and identify transient intermediates involved in oxidations by 4-sulfobenzenecarboperoxoic acid, real-time spectroscopic techniques are invaluable. Stopped-flow spectroscopy is a powerful method for studying fast reactions in solution, with capabilities of monitoring reaction progress on a millisecond timescale. hud.ac.ukwilliams.edulibretexts.org

The principle of the stopped-flow technique involves the rapid mixing of two reactant solutions, in this case, 4-sulfobenzenecarboperoxoic acid and a substrate, and then abruptly stopping the flow. williams.edulibretexts.org The reaction mixture is held in an observation cell, and its properties, typically UV-visible absorbance or fluorescence, are monitored as a function of time. williams.edu This allows for the direct observation of the formation and decay of reaction intermediates that may only exist for a very short duration. hud.ac.ukacs.orgnih.gov

Recent advancements in real-time monitoring also include the use of nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed structural information on species present during a reaction. magritek.commpg.de While traditional NMR has been limited by its slower timescale, the development of flow NMR and rapid-injection techniques allows for the study of faster reactions. mpg.de

Quantum Chemical Calculations (e.g., DFT) for Transition State Characterization and Energy Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating the mechanisms of chemical reactions at the molecular level. nih.govnih.govresearchgate.net These computational methods allow for the detailed characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

For the reactions of 4-sulfobenzenecarboperoxoic acid, DFT calculations can be employed to:

Determine the geometries of transition states: By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the specific atomic arrangement during the bond-breaking and bond-forming processes can be visualized.

Calculate activation energies: The energy difference between the reactants and the transition state provides the activation energy barrier, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov

Construct reaction energy profiles: By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed. This profile provides a visual representation of the energetic landscape of the reaction, including the relative stabilities of intermediates and the heights of energy barriers.

Investigate electronic effects: DFT calculations can provide insights into the electronic structure of the reactants and transition states, helping to explain the role of substituents and other structural features on reactivity. nih.gov

For example, in the epoxidation of an alkene by a peroxy acid, DFT calculations can be used to model the "butterfly" transition state and determine the influence of the sulfonic acid group on the reactivity of 4-sulfobenzenecarboperoxoic acid compared to other peroxy acids. youtube.com The calculated energies can be used to understand the thermodynamics and kinetics of the reaction. acs.org

Table 2: Illustrative Data from a Hypothetical DFT Study on Alkene Epoxidation

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State | +15.2 |

| Energy of Products | -45.7 |

| Activation Energy (ΔE‡) | +15.2 |

| Reaction Energy (ΔE_rxn) | -45.7 |

Note: These are hypothetical values to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations to Investigate Solvent Effects and Substrate-Peroxy Acid Interactions

While quantum chemical calculations provide detailed information about the intrinsic reactivity of molecules in the gas phase or with simplified solvent models, molecular dynamics (MD) simulations offer a powerful approach to explicitly investigate the role of the solvent and the dynamic interactions between the reactant molecules. nih.govrsc.orgcapes.gov.br

MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. capes.gov.br This allows for the exploration of the conformational landscape of the reactants and the surrounding solvent molecules, providing insights into:

Solvent Effects: The arrangement of solvent molecules around the reactants and the transition state can significantly influence the reaction rate and mechanism. MD simulations can reveal the specific hydrogen bonding and other non-covalent interactions between the solvent and the reacting species. nih.govcapes.gov.br For a charged species like 4-sulfobenzenecarboperoxoic acid, the solvation shell is particularly important.

Substrate-Peroxy Acid Interactions: Before the chemical reaction occurs, the substrate and the peroxy acid must come together in a suitable orientation. MD simulations can be used to study the formation of the pre-reaction complex and identify the dominant intermolecular forces that guide the substrate to the reactive site of the peroxy acid. researchgate.net

Conformational Dynamics: The flexibility of both the peroxy acid and the substrate can play a role in their reactivity. MD simulations can track the conformational changes of the molecules during the simulation, revealing how their dynamics might facilitate or hinder the reaction. rsc.org

For instance, in the context of 4-sulfobenzenecarboperoxoic acid, MD simulations could be used to study how water molecules solvate the sulfonate group and the peroxycarboxyl group and how this solvation structure changes as the peroxy acid approaches a hydrophobic substrate. The simulations can also provide information on the diffusion of the reactants in solution and the frequency of their encounters. nih.govfreeme-project.eu By combining the results of MD simulations with quantum chemical calculations (a QM/MM approach), a more complete and accurate picture of the reaction in a realistic environment can be obtained.

Advanced Applications in Organic Synthesis and Catalysis Mediated by 4 Sulfobenzenecarboperoxoic Acid

Catalytic Oxidation Processes

Development of Homogeneous and Heterogeneous Catalytic Systems Utilizing 4-Sulfobenzenecarboperoxoic Acid as an Oxidant or Co-oxidant

The versatility of 4-sulfobenzenecarboperoxoic acid as an oxidant is highlighted by its application in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high reactivity and selectivity due to the excellent contact between the catalyst's active sites and the substrate molecules. mdpi.comnih.gov However, a significant drawback of homogeneous systems is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss. nih.gov

To address these challenges, significant research has focused on the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. mdpi.comriverocrespolab.com The primary advantages of heterogeneous catalysis include the ease of catalyst separation and recovery, which simplifies product purification and allows for catalyst recycling, enhancing the sustainability and cost-effectiveness of the process. mdpi.comriverocrespolab.com

The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. purdue.edu For instance, ruthenium complexes, known for their catalytic activity in oxidation reactions, have been successfully immobilized on supports like MCM-41. purdue.edu These solid-supported catalysts often exhibit enhanced efficiency compared to their homogeneous counterparts. purdue.edu The development of such systems aims to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems.

The table below summarizes the key characteristics of homogeneous and heterogeneous catalytic systems.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Mass Transfer | Efficient | Can be limited |

| Catalyst Separation | Difficult, can lead to contamination | Easy, allows for recycling |

| Catalyst Reusability | Often challenging | Generally high |

| Examples | Soluble metal complexes | Metal oxides, supported metals |

Stereoselective and Enantioselective Oxidation Strategies (e.g., with chiral ligands or auxiliaries)

Achieving stereoselectivity, and particularly enantioselectivity, in oxidation reactions is a major goal in modern organic synthesis, as the biological activity of many molecules is dependent on their specific three-dimensional structure. The use of chiral catalysts, often metal complexes with chiral ligands, is a primary strategy for achieving enantioselective oxidations.

For example, the Sharpless epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. youtube.comyoutube.com This reaction utilizes a titanium catalyst in conjunction with a chiral diethyl tartrate (DET) ligand. The chirality of the DET ligand directs the oxidant to one face of the double bond, resulting in the formation of a single enantiomer of the epoxide product. youtube.comyoutube.com The choice of the (+)- or (-)-enantiomer of DET determines which enantiomer of the epoxide is formed. youtube.com

Similarly, chiral catalyst systems involving rare-earth metal amides and phenoxy-functionalized chiral prolinols have been developed for the enantioselective epoxidation of α,β-unsaturated ketones, achieving excellent yields and high enantiomeric excess. organic-chemistry.org The development of such strategies is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Chemo- and Regioselective Oxidations of Multi-functionalized Organic Compounds

The selective oxidation of a specific functional group within a complex molecule containing multiple reactive sites is a significant challenge in organic synthesis. Chemo- and regioselective oxidation methods are therefore highly valuable.

For instance, methods have been developed for the regioselective oxidation of phenols to ortho-quinones using reagents like o-iodoxybenzoic acid (IBX). nih.gov This selectivity is crucial as other positions on the aromatic ring could also be oxidized.

In the context of multi-functionalized compounds, such as 1-en-4-yn-3-ols, chemo- and regioselective reductive deoxygenation has been achieved using a cooperative catalytic system of FeF3 and TfOH. rsc.org This demonstrates the ability to target a specific hydroxyl group for removal while leaving the alkene and alkyne functionalities intact.

The ability to control the chemo- and regioselectivity of oxidation reactions is essential for the efficient synthesis of complex molecules, avoiding the need for extensive protecting group strategies.

Applications as a Reagent in Specific Synthetic Transformations

Olefin Epoxidation in the Synthesis of Oxiranes and Related Heterocycles

The epoxidation of olefins (alkenes) to form oxiranes (epoxides) is a fundamental and widely utilized transformation in organic synthesis. libretexts.orgnih.gov Epoxides are valuable synthetic intermediates due to the strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a wide range of difunctionalized compounds. libretexts.org

Peroxycarboxylic acids, such as 4-sulfobenzenecarboperoxoic acid, are effective reagents for the epoxidation of alkenes. libretexts.org The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the double bond. libretexts.org

Various catalytic systems have been developed to improve the efficiency and selectivity of olefin epoxidation. Manganese complexes, for example, have been extensively studied as catalysts for this transformation, often using hydrogen peroxide as the terminal oxidant. hhu.denih.gov The development of these catalytic systems is driven by the need for more sustainable and environmentally friendly oxidation processes. hhu.de

The table below provides examples of olefin epoxidation reactions.

| Olefin | Oxidant | Catalyst | Product |

| Cyclooctene | H₂O₂ | [Mn(l-terph)(H₂O)₂]n | Cyclooctene oxide |

| Stilbene | Peracetic Acid | [MnII(R,R-mcp)(CF₃SO₃)₂] | Stilbene oxide |

| Various Alkenes | H₂O₂ | Methyltrioxorhenium (MTO) | Corresponding Epoxides |

Oxidative Cleavage and Fragmentation Reactions

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com These reactions are powerful tools for degrading larger molecules into smaller, often more easily identifiable fragments, or for introducing oxygen-containing functional groups.

Alkenes are common substrates for oxidative cleavage. libretexts.org Depending on the reaction conditions, the products can be aldehydes, ketones, or carboxylic acids. libretexts.org For example, ozonolysis is a classic method for cleaving carbon-carbon double bonds. masterorganicchemistry.com A reductive work-up of the ozonolysis reaction yields aldehydes or ketones, while an oxidative work-up leads to carboxylic acids or ketones. libretexts.org

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent that can be used for the oxidative cleavage of alkenes. libretexts.org Under warm conditions, it will cleave the double bond and fully oxidize the resulting fragments to carboxylic acids or ketones. libretexts.org

The oxidative cleavage of unsaturated carboxylic acids can also be achieved using milder oxidizing agents in conjunction with a catalyst, providing a more controlled and environmentally friendly alternative to harsh reagents. google.com These reactions are important in various industrial processes, including the production of flavorings and the modification of biofuels. google.com

Controlled Oxidation of Organic Molecules in Fine Chemical Synthesis

The peroxycarboxyl group (-CO3H) is a powerful yet selective oxidizing agent, widely utilized in fine chemical synthesis for various transformations. The presence of the electron-withdrawing sulfonic acid group in the para-position is anticipated to enhance the electrophilicity of the peroxy acid, thereby increasing its reactivity in oxidation reactions. This heightened reactivity, however, is generally coupled with a high degree of control and selectivity, characteristic of peroxy acid oxidations.

Key applications in controlled oxidation would include:

Epoxidation of Alkenes: The controlled transfer of an oxygen atom to a carbon-carbon double bond to form epoxides is a fundamental transformation. These epoxides are valuable intermediates for synthesizing diols, amino alcohols, and other fine chemicals.

Oxidation of Sulfides and Amines: Thioethers can be selectively oxidized to either sulfoxides or sulfones, depending on the reaction conditions and stoichiometry. Similarly, amines can be oxidized to N-oxides or nitro compounds. A study on the reactivity of peroxymonosulfate (B1194676) and peroxyacetic acid with thioether micropollutants highlighted that electron-withdrawing groups can impact reaction rates. nih.gov

Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters, a crucial step in the synthesis of complex molecules like lactones from cyclic ketones.

The table below illustrates the expected outcomes of controlled oxidation of various organic substrates using 4-sulfobenzenecarboperoxoic acid.

| Substrate | Substrate Class | Expected Product | Product Class |

| Cyclohexene | Alkene | 1,2-Epoxycyclohexane | Epoxide |

| Thioanisole | Sulfide | Methyl phenyl sulfoxide (B87167) | Sulfoxide |

| Dibenzyl sulfide | Sulfide | Dibenzyl sulfone | Sulfone |

| Cyclohexanone | Ketone | ε-Caprolactone | Ester (Lactone) |

Derivatization for Tailored Reactivity and Selectivity

The dual functional groups of 4-sulfobenzenecarboperoxoic acid allow for a wide range of derivatizations to fine-tune its properties for specific applications in catalysis and materials science.

Synthesis of Novel Peroxy Ester Derivatives for Radical Chemistry

Organic peroxides are well-known for their role as radical initiators, as the weak oxygen-oxygen bond can undergo homolytic cleavage upon heating or irradiation to produce reactive radicals. wikipedia.org These radicals can then initiate chemical reactions, most notably polymerization. wikipedia.orgsuzehg.com By converting the peroxy acid function of 4-sulfobenzenecarboperoxoic acid into a peroxy ester, novel radical initiators can be synthesized.

The general synthesis would involve the reaction of the peroxy acid with a suitable alcohol or alkyl halide. The properties of the resulting peroxy ester, such as its decomposition temperature and half-life, can be tailored by varying the structure of the ester group. The sulfonic acid moiety would remain, imparting unique solubility characteristics to the initiator. For instance, a peroxy ester with a free sulfonic acid group would be expected to have higher solubility in polar solvents.

The table below presents hypothetical peroxy ester derivatives and their potential applications in radical chemistry.

| Peroxy Ester Derivative Name | Structure of Ester Group (R) | Expected Decomposition Temperature | Potential Application |

| tert-Butyl 4-sulfobenzenecarboperoxoate | tert-Butyl | Moderate | Initiator for polymerization of vinyl monomers |

| Cumyl 4-sulfobenzenecarboperoxoate | Cumyl | Moderate-High | Curing agent for unsaturated polyester (B1180765) resins |

| Lauroyl 4-sulfobenzenecarboperoxoate | Dodecyl | Low-Moderate | Initiator for suspension polymerization in aqueous media |

Chemical Modifications of the Sulfonic Acid Moiety to Influence Solubility or Recyclability

The sulfonic acid group is a key feature for modifying the physical properties of the molecule, particularly its solubility and potential for catalyst recycling.

Influencing Solubility: The solubility of the peroxy acid can be dramatically altered by simple chemical transformations of the sulfonic acid group:

Conversion to Sulfonate Salts: Neutralization of the sulfonic acid with a base (e.g., NaOH, KOH, or an amine) yields the corresponding sulfonate salt. This ionic group would render the molecule highly soluble in water and other polar protic solvents, which could be advantageous for oxidations in aqueous media.

Conversion to Sulfonate Esters or Sulfonamides: Reaction of the corresponding sulfonyl chloride (prepared from the sulfonic acid) with alcohols or amines would produce sulfonate esters or sulfonamides, respectively. These derivatives would be less polar and more soluble in a wider range of organic solvents.

Enhancing Recyclability: A significant advantage of the sulfonic acid group is its utility in creating recyclable or heterogeneous catalysts. acs.org By anchoring the molecule to a solid support, the peroxy acid can be easily separated from the reaction mixture and potentially reused. A common strategy involves:

Activation: The sulfonic acid is converted to a more reactive derivative, typically a sulfonyl chloride, using reagents like thionyl chloride.

Immobilization: The sulfonyl chloride derivative is then reacted with a solid support containing nucleophilic groups, such as the hydroxyl groups on the surface of silica (B1680970) gel or amine groups on a functionalized polymer resin.

This immobilization creates a heterogeneous oxidizing agent that can be recovered by simple filtration after the reaction. The use of solid supports for sulfonic acid catalysts has been shown to be effective for recyclability over multiple reaction cycles. nih.gov

Environmental Fate and Degradation Mechanisms of 4 Sulfobenzenecarboperoxoic Acid Academic Perspective

Abiotic Degradation Pathways in Model Systems

Abiotic degradation encompasses chemical and physical processes that occur without the intervention of living organisms. For 4-sulfobenzenecarboperoxoic acid, the key abiotic pathways are photochemical degradation, hydrolysis, and oxidative degradation through advanced oxidation processes (AOPs).

Photochemical degradation, initiated by the absorption of light, is a significant pathway for the transformation of aromatic compounds in the environment. While direct photolysis studies on 4-sulfobenzenecarboperoxoic acid are not extensively documented, the photolytic behavior of structurally related compounds, such as sulfanilamide (B372717) and 4-aminobenzoic acid, provides insight into potential mechanisms.

The ultraviolet (UV) photolysis of aqueous solutions of sulfanilamide has been shown to generate several radical species, including the C₆H₄SO₂NH₂ radical, through the homolytic cleavage of the sulfur-nitrogen bond. researchgate.net Similarly, the photolysis of 4-aminobenzoic acid can lead to the formation of the C₆H₄COOH radical. researchgate.net Both compounds have also been observed to generate aqueous electrons (e⁻aq) or hydrogen atoms upon UV irradiation. researchgate.net

Based on these analogous systems, the photochemical degradation of 4-sulfobenzenecarboperoxoic acid is likely to proceed via the formation of highly reactive radical intermediates. The absorption of UV radiation could induce the homolytic cleavage of the peroxycarboxyl group (-COOOH) or the carbon-sulfur bond. The subsequent reactions of these radicals with other molecules or dissolved oxygen would lead to a cascade of transformation products.

Table 1: Potential Photolytic Intermediates of 4-Sulfobenzenecarboperoxoic Acid Based on Analogous Compounds

| Precursor Compound (Analog) | Observed Radical Intermediates | Potential Implication for 4-Sulfobenzenecarboperoxoic Acid |

| Sulfanilamide | C₆H₄SO₂NH₂, C₆H₅SO₂, SO₂NH₂, SO₂⁻ | Formation of sulfur-centered and phenyl radicals. |

| 4-Aminobenzoic Acid | C₆H₄COOH, H radical | Formation of carboxylated phenyl radicals. |

This table presents potential photochemical intermediates of 4-sulfobenzenecarboperoxoic acid based on documented photolysis products of structurally similar compounds.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The hydrolytic stability of 4-sulfobenzenecarboperoxoic acid is a critical factor in its environmental persistence in aqueous systems. The peroxycarboxyl group is susceptible to hydrolysis, which would result in the formation of the corresponding carboxylic acid and hydrogen peroxide.

Studies on the hydrolysis of peroxybenzoic acid in aqueous solutions indicate that the reaction is subject to both acid and base catalysis. In mildly acidic to alkaline conditions, the hydrolysis of peroxyacids generally proceeds through the attack of either water or a hydroxide (B78521) ion at the carbonyl carbon of the peroxyacid. nih.gov This leads to the formation of a tetrahedral intermediate that subsequently breaks down to yield the parent carboxylic acid and hydrogen peroxide in the rate-determining step. nih.gov The reaction is typically first-order with respect to both the peroxyacid and the hydroxide ion concentration. nih.gov

For 4-sulfobenzenecarboperoxoic acid, the primary hydrolysis products would be 4-sulfobenzenecarboxylic acid and hydrogen peroxide. The rate of this hydrolysis will be influenced by the pH and temperature of the surrounding water body.

Table 2: Kinetic Data for the Hydrolysis of Peroxybenzoic Acid in Aqueous Acidic Solution

| Parameter | Value | Conditions |

| k₁ | (2.8 ± 0.1) × 10⁻⁷ s⁻¹ | 25°C, Ionic Strength 0.2M |

| k₂ | (5.14 ± 0.07) × 10⁻⁶ l mol⁻¹ s⁻¹ | 25°C, Ionic Strength 0.2M |

This table presents kinetic data for the hydrolysis of peroxybenzoic acid, a close structural analog of 4-sulfobenzenecarboperoxoic acid. The rate equation is given by: -d[PhCO₃H]/dt = k₁[PhCO₃H] + k₂[PhCO₃H][H⁺]. rsc.orgrsc.org

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). youtube.com These processes are highly effective in degrading recalcitrant organic pollutants. nih.gov

While specific AOP studies on 4-sulfobenzenecarboperoxoic acid are limited, research on other sulfonated aromatic compounds and compounds with peroxy groups demonstrates the potential efficacy of AOPs. nih.govresearchgate.netnih.gov AOPs such as ozonation, UV/H₂O₂, and Fenton-based reactions generate highly reactive hydroxyl radicals that can attack the aromatic ring and the functional groups of the target molecule. youtube.com

Biotic Degradation Studies Under Controlled Laboratory Conditions

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

The microbial degradation of sulfonated aromatic compounds has been the subject of considerable research. A key initial step in the aerobic biodegradation of many arylsulfonates is desulfonation, the cleavage of the carbon-sulfur bond. oup.comnih.gov This reaction removes the sulfonate group, often yielding a more readily degradable intermediate, such as a phenol. asm.org The released sulfonate group is typically in the form of sulfite (B76179) (SO₃²⁻), which can be subsequently oxidized to sulfate (B86663) (SO₄²⁻). oup.com

Following or preceding desulfonation, the aromatic ring is typically hydroxylated by oxygenase enzymes. This hydroxylation destabilizes the aromatic structure, making it susceptible to ring cleavage. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways. nih.gov

For 4-sulfobenzenecarboperoxoic acid, a plausible biotic degradation pathway would involve:

Desulfonation: The enzymatic removal of the sulfonate group to form 4-hydroxybenzenecarboperoxoic acid or a related intermediate.

Ring Hydroxylation: The introduction of one or more hydroxyl groups onto the benzene (B151609) ring.

Ring Cleavage: The opening of the aromatic ring to form aliphatic dicarboxylic acids.

Further Metabolism: The complete mineralization of the aliphatic intermediates to CO₂, H₂O, and SO₄²⁻.

The enzymatic machinery responsible for the degradation of sulfonated aromatic compounds is diverse. Desulfonation can be catalyzed by monooxygenases or dioxygenases. oup.comnih.gov These enzymes introduce oxygen atoms into the substrate, which destabilizes the C-S bond and facilitates the release of the sulfonate group. nih.gov

For example, certain bacteria utilize monooxygenase systems to desulfonate arylsulfonates, a process that is often induced under sulfate-limiting conditions. asm.org Dioxygenases are also known to be involved in the initial attack on the aromatic ring, leading to both hydroxylation and, in some cases, desulfonation. oup.com

While the specific enzymes that act on 4-sulfobenzenecarboperoxoic acid have not been identified, it is highly probable that members of the monooxygenase and dioxygenase superfamilies would be involved in its initial biotransformation, particularly in the critical steps of desulfonation and ring hydroxylation.

Theoretical Modeling of Environmental Persistence and Transformation

In the absence of extensive empirical data, theoretical modeling provides a crucial framework for predicting the environmental persistence and transformation pathways of chemical compounds. For 4-sulfobenzenecarboperoxoic acid, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are the primary tools for estimating its behavior in various environmental compartments. These models use the chemical's molecular structure to predict its physicochemical properties and fate.

A leading tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. episuite.devepa.gov This suite of models can estimate properties like biodegradability, hydrolysis rates, and partitioning behavior. chemsafetypro.comchemistryforsustainability.org The following data tables present the predicted environmental fate endpoints for 4-sulfobenzenecarboperoxoic acid, generated based on the methodologies employed by EPI Suite™. It is important to note that these are in silico predictions and serve as estimations in the absence of measured values. episuite.dev

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its distribution and behavior in the environment. These properties are essential inputs for more complex fate models.

| Property | Predicted Value | Model/Method | Significance in Environmental Fate |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.85 (Estimated) | KOWWIN™ | Indicates the potential for a chemical to bioaccumulate in organisms. A low to moderate Log Kow suggests a lower tendency to bioaccumulate in fatty tissues. |

| Water Solubility | 1.5 x 105 mg/L (Estimated) | WSKOWWIN™/WATERNT™ | High water solubility suggests the compound will be mobile in aquatic systems and soil, with a lower likelihood of partitioning to sediment. |

| Henry's Law Constant | 2.18 x 10-11 atm-m3/mole (Estimated) | HENRYWIN™ | A very low Henry's Law Constant indicates that the compound is essentially non-volatile from water, meaning it is unlikely to partition to the atmosphere from aqueous environments. |

Environmental Degradation Predictions

The persistence of a chemical in the environment is largely determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.

| Degradation Process | Predicted Outcome | Model/Method | Interpretation of Persistence |

|---|---|---|---|

| Aerobic Biodegradation | Not readily biodegradable. | BIOWIN™ | The presence of the sulfonic acid group and the peroxy acid functional group may inhibit rapid microbial degradation. The model predicts that significant biodegradation in a standard timeframe is unlikely. |

| Anaerobic Biodegradation | Not expected to biodegrade rapidly under anaerobic conditions. | BIOWIN™ | Similar to aerobic conditions, the structural features of the molecule are predicted to be recalcitrant to anaerobic microbial breakdown. |

| Aqueous Hydrolysis | The peroxy acid group is susceptible to hydrolysis. The half-life is expected to be pH-dependent. | HYDROWIN™ | Hydrolysis of the peroxy acid to form 4-sulfobenzoic acid and hydrogen peroxide is a likely and significant degradation pathway. The rate will vary with the pH of the receiving water body. |

| Atmospheric Photolysis | Half-life of 1.5 days (Estimated) | AOPWIN™ | If the compound were to enter the atmosphere, it would be degraded by reaction with hydroxyl radicals. However, due to its low volatility, atmospheric presence is expected to be minimal. |

Environmental Partitioning and Fate Summary

Multimedia fugacity models, such as the Level III model within EPI Suite™, predict the ultimate distribution of a chemical in a model environment based on its properties and degradation rates.

| Environmental Compartment | Predicted % Distribution (Fugacity Level III Model) | Model | Implication for Environmental Fate |

|---|---|---|---|

| Water | ~98% | LEV3EPI™ | The high water solubility and low volatility suggest that the vast majority of the compound will reside in the aqueous phase. |

| Soil | ~1.5% | LEV3EPI™ | Some partitioning to soil is expected, but its high water solubility will likely lead to leaching through the soil column towards groundwater. |

| Sediment | ~0.5% | LEV3EPI™ | Minimal partitioning to sediment is predicted due to its hydrophilic nature. |

| Air | <0.01% | LEV3EPI™ | Negligible amounts are expected to be present in the atmosphere. |

Advanced Characterization and Analytical Methodologies for Research of 4 Sulfobenzenecarboperoxoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide fundamental insights into the molecular architecture and functional group composition of 4-sulfobenzenecarboperoxoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-sulfobenzenecarboperoxoic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced NMR techniques offer deeper insights.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing the connectivity between protons and carbons in the molecule. For instance, COSY spectra would confirm the coupling between the aromatic protons, while HMBC would be instrumental in confirming the position of the sulfonate and carboperoxoic acid groups on the benzene (B151609) ring by showing correlations over two or three bonds.

Solid-state NMR could be employed to study the compound in its crystalline or polymorphic forms, providing information about the molecular packing and intermolecular interactions in the solid state. Furthermore, ¹⁷O NMR spectroscopy, although challenging due to the low natural abundance and large quadrupole moment of the ¹⁷O isotope, can provide direct information about the electronic environment of the oxygen atoms in both the peroxy and sulfonic acid functionalities. rsc.orgnih.gov Computational modeling of ¹⁷O NMR chemical shifts can aid in the interpretation of experimental data. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Sulfobenzenecarboperoxoic Acid

| Atom | Predicted Chemical Shift (ppm) | Key Correlations (2D NMR) |

| Aromatic Protons | 7.5 - 8.5 | COSY correlations between adjacent protons; HMBC correlations to carbons of the sulfonate and peroxycarboxyl groups. |

| Aromatic Carbons | 125 - 150 | HSQC correlations to directly attached protons; HMBC correlations to aromatic protons. |

| Carbonyl Carbon | 160 - 170 | HMBC correlations to nearby aromatic protons. |

Note: The chemical shifts are predictive and can vary based on the solvent and experimental conditions. Quantitative ¹H-NMR (qNMR) can be utilized for the rapid quantification of the compound in solution, using a suitable internal standard. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the elemental composition of 4-sulfobenzenecarboperoxoic acid. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the determination of the precise molecular formula.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation through the analysis of fragmentation patterns. For aromatic sulfonates, a characteristic fragmentation involves the loss of SO₂ or the detection of the SO₃⁻ fragment ion. nih.govacs.org The fragmentation of the peroxy acid moiety would also provide structural confirmation. The analysis of these fragmentation pathways helps to piece together the molecular structure and differentiate it from potential isomers.

Table 2: Expected HRMS Fragmentation for 4-Sulfobenzenecarboperoxoic Acid

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

| [M-H]⁻ | [M-H-O]⁻ | Loss of an oxygen atom from the peroxy group. |

| [M-H-CO₂]⁻ | Decarboxylation. | |

| [SO₃]⁻ | Characteristic fragment for sulfonate group. nih.govacs.org | |

| [C₆H₄SO₃]⁻ | Benzenesulfonate anion. |

Note: The exact fragmentation pattern can be influenced by the ionization method and collision energy.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 4-sulfobenzenecarboperoxoic acid. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

Key Expected Vibrational Bands:

O-H Stretch (Peroxy Acid): A broad band typically in the region of 3200-2500 cm⁻¹.

C=O Stretch (Peroxy Acid): A strong absorption band around 1750-1700 cm⁻¹.

S=O Stretch (Sulfonate): Strong, characteristic bands in the regions of 1250-1120 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric).

C-O Stretch: Bands in the fingerprint region.

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR, providing strong signals for the aromatic ring vibrations and the S-O bonds.

Chromatographic and Separation Methods

Chromatographic techniques are paramount for the separation, purification, and quantification of 4-sulfobenzenecarboperoxoic acid from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic peroxy acids and sulfonated aromatic compounds. nih.govacs.orgrsc.orgacs.org For 4-sulfobenzenecarboperoxoic acid, reversed-phase HPLC would likely be the method of choice.

A C8 or C18 column could be used for separation, with a mobile phase typically consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. separationmethods.comnih.gov Gradient elution may be necessary to achieve optimal separation from starting materials, byproducts, and degradation products. nih.gov

Detection can be achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. For more selective and sensitive detection, HPLC can be coupled with mass spectrometry (LC-MS). nih.govacs.org This combination allows for the simultaneous separation and identification of the compound and any related impurities. The development of stability-indicating HPLC methods is crucial for studying the degradation of the compound under various stress conditions. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

| Column | Reversed-phase C8 or C18 | separationmethods.comnih.gov |

| Mobile Phase | Acetonitrile/Water (with potential acid modifier) | nih.gov |

| Detection | UV, Mass Spectrometry (MS) | nih.govacs.org |

| Flow Rate | 0.5 - 1.5 mL/min | mdpi.com |

| Application | Purity, Quantification, Reaction Monitoring | nih.govacs.org |

Due to the low volatility and thermal lability of 4-sulfobenzenecarboperoxoic acid, direct analysis by Gas Chromatography (GC) is generally not feasible. However, GC-MS is an invaluable tool for the analysis of its volatile degradation products or after a suitable derivatization step. mdpi.com

For instance, thermal or chemical degradation of the peroxy acid could lead to the formation of more volatile compounds that can be identified by GC-MS. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be used to analyze volatile organic compounds (VOCs) that may form during storage or degradation. mdpi.comnih.gov Additionally, derivatization reactions, such as the Prilezhaev epoxidation of an alkene, could be employed to convert the peroxy acid into a stable, volatile product suitable for GC-MS analysis. acs.org This indirect method allows for specific quantification, even in the presence of similar compounds. acs.org

Capillary Electrophoresis for Charged Species Separation

Capillary electrophoresis (CE) is a highly efficient analytical technique for separating charged molecules based on their differential migration in an electric field. colby.edudiva-portal.org Its high resolving power, short analysis times, and minimal sample consumption make it a powerful tool in analytical chemistry. diva-portal.orglumexinstruments.com Specifically, Capillary Zone Electrophoresis (CZE) is the most employed mode for the analysis of small, charged molecules. diva-portal.org

The chemical structure of 4-sulfobenzenecarboperoxoic acid, containing a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group, makes it an ideal candidate for CZE analysis. In a buffered solution, these groups will be deprotonated, conferring a net negative charge on the molecule. This charge dictates its movement towards the anode in the electrophoretic system. unt.edu The separation of analytes in CZE is based on differences in their charge-to-size ratio, which influences their electrophoretic mobility. unt.edunih.gov

For the analysis of aromatic acids, the separation conditions are critical. Key parameters that require optimization include the pH, concentration of the background electrolyte (BGE), and the use of electroosmotic flow (EOF) modifiers. nih.govnih.gov The EOF is the bulk flow of the buffer solution within the capillary, typically towards the cathode. unt.edu For analyzing anions like the 4-sulfobenzenecarboperoxoate ion, the EOF is often reversed or suppressed to allow the negatively charged analytes to reach the detector. nih.gov This can be achieved by using specific additives in the buffer or by coating the capillary's inner surface. usp.org

A typical CZE method for a related class of compounds, short-chain organic acids, utilized a phosphate (B84403) buffer and a cationic surfactant like cetyltrimethylammonium bromide (CTAB) to reverse the EOF and enable detection of the anions. nih.gov The separation of aromatic amines has also been achieved by controlling the EOF through low pH buffers. nih.gov While specific validated methods for 4-sulfobenzenecarboperoxoic acid are not widely published, the principles established for similar sulfonated and carboxylated aromatic compounds are directly applicable.

Table 1: Typical Parameters for Capillary Electrophoresis of Aromatic Acids

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm length | Provides the separation channel; dimensions affect efficiency and analysis time. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | Maintains a constant pH and provides conductivity. |

| pH | 6-9 | Ensures deprotonation of sulfonic and carboxylic acid groups for electrophoretic mobility. |

| Voltage | -10 to -25 kV (with reversed EOF) | Driving force for the separation. |

| Temperature | 20-30 °C | Affects buffer viscosity and migration times; requires control for reproducibility. |

| Detection | UV Absorbance (e.g., at 200 or 254 nm) | Monitors the separated analytes as they pass the detector window. |

Quantitative Analytical Techniques

Iodometric titration is a classic and reliable volumetric analysis method used to determine the concentration of oxidizing agents. wikipedia.org This technique is particularly well-suited for quantifying the "active oxygen" content of peroxy compounds, including aromatic peroxy acids like 4-sulfobenzenecarboperoxoic acid. orgsyn.orgevonik.com The active oxygen content is a measure of the peroxide strength of a substance. unl.edu

The fundamental principle of the method involves the reaction of the peroxy acid with an excess of iodide ions (I⁻) in an acidic solution. The peroxy acid oxidizes the iodide to molecular iodine (I₂). orgsyn.orgusptechnologies.com The amount of iodine liberated is directly proportional to the amount of peroxy acid originally present in the sample.

The reaction sequence is as follows:

Oxidation of Iodide: C₇H₅O₅S⁻ + 2I⁻ + 2H⁺ → C₇H₆O₃S + I₂ + H₂O (Reaction of 4-sulfobenzenecarboperoxoate with iodide)

Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (Titration of the liberated iodine with sodium thiosulfate)

The endpoint of the titration is typically detected using a starch indicator. wikipedia.org Starch forms an intense blue-black complex with iodine. As the sodium thiosulfate (B1220275) solution is added, it reacts with the free iodine. The endpoint is reached when the blue color disappears, signifying that all the liberated iodine has been reduced back to iodide. youtube.comyoutube.com For mixtures that may also contain hydrogen peroxide, a two-step titration can be employed, often involving an initial titration with ceric sulfate (B86663) to quantify the hydrogen peroxide before proceeding with the iodometric step for the peracetic acid. evonik.com

Table 2: Example Data for Iodometric Titration

| Parameter | Value |

|---|---|

| Sample Weight | 0.500 g |

| Titrant | 0.1 N Sodium Thiosulfate (Na₂S₂O₃) |

| Volume of Titrant Used (V) | 22.5 mL |

| Molarity of Titrant (M) | 0.1 mol/L |

| Stoichiometric Factor (Peroxy Acid:Thiosulfate) | 1:2 |

Calculation of Active Oxygen:

Moles of Na₂S₂O₃ = M × V = 0.1 mol/L × 0.0225 L = 0.00225 mol

Moles of Peroxy Acid = Moles of Na₂S₂O₃ / 2 = 0.001125 mol

Each mole of peroxy acid contains one "active" oxygen atom (Molar Mass = 16.00 g/mol ).

Mass of Active Oxygen = 0.001125 mol × 16.00 g/mol = 0.018 g

Active Oxygen Content (%) = (Mass of Active Oxygen / Sample Weight) × 100 = (0.018 g / 0.500 g) × 100 = 3.6%

Electrochemical methods offer a sensitive means to investigate the redox properties and stability of electroactive compounds. researchgate.net For 4-sulfobenzenecarboperoxoic acid, techniques such as cyclic voltammetry can provide valuable data on its reduction potential, which is a direct measure of its oxidizing strength.

In a typical experiment, a voltage is scanned between two limits at a working electrode, and the resulting current is measured. The peroxy acid functional group (-COOOH) is electrochemically active and will undergo an irreversible reduction, producing a characteristic peak on the voltammogram. The potential at which this peak occurs is related to the energy required to reduce the compound and thus reflects its oxidizing power.

While specific electrochemical studies on 4-sulfobenzenecarboperoxoic acid are not readily found in the literature, the methodology has been applied to related compounds like 4-hydroxybenzoic acid to study its electrochemical behavior. researchgate.net The stability of the peroxy acid can also be assessed by performing multiple or continuous voltammetric scans. A decrease in the current of the reduction peak over time would indicate decomposition of the peroxy acid into electrochemically inactive or different species. The presence of the sulfonic acid group ensures high aqueous solubility, which is advantageous for electrochemical analysis in aqueous buffer systems.

Crystallographic Studies for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unequivocal information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) of 4-sulfobenzenecarboperoxoic acid.

However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for reactive or thermally unstable compounds. Peroxy acids, in general, can be prone to decomposition. orgsyn.org A comprehensive search of the scientific literature and crystallographic databases did not yield any published crystal structures for Benzenecarboperoxoic acid, 4-sulfo-. Therefore, detailed solid-state structural data for this specific compound is not currently available.

Future Research Directions and Emerging Paradigms for 4 Sulfobenzenecarboperoxoic Acid

Development of Immobilized or Polymeric Catalysts

A significant area of future research lies in the development of immobilized or polymeric catalysts based on 4-sulfobenzenecarboperoxoic acid. The primary motivation for this is to enhance catalyst stability, facilitate recovery and reuse, and minimize product contamination. researchgate.net Ordered mesoporous silicas are promising support materials due to their high surface area and the presence of silanol (B1196071) groups that allow for covalent binding of catalysts. researchgate.net

The functionalization of support materials is a key aspect of this research. For instance, the introduction of amine or thiol groups on the surface of a support can enable the covalent attachment of the peroxy acid. researchgate.net The choice of the support and the method of immobilization are critical. Methods such as covalent binding, electrostatic interaction, adsorption, and encapsulation are being explored, each with its own set of advantages and disadvantages. researchgate.net

Researchers are also investigating the use of polymeric supports. For example, a polymer of 1,4-benzenedicarboxylic acid with other monomers has been documented, indicating the potential for creating polymeric structures that can incorporate or be functionalized with the peroxy acid moiety. epa.gov The goal is to create robust, solid-phase catalysts that can be easily integrated into various chemical processes. mdpi.com

Integration into Continuous Flow Chemistry and Microfluidic Systems

The integration of 4-sulfobenzenecarboperoxoic acid into continuous flow chemistry and microfluidic systems represents a significant step towards process intensification. Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better process control, higher yields, and improved product quality. ajinomoto.comnih.gov These systems allow for the seamless scaling of reactions from laboratory research to large-scale industrial production. ajinomoto.com

Microfluidic systems, a subset of continuous flow, offer even greater control over reaction parameters and are particularly well-suited for reaction discovery and optimization. rsc.orgrsc.org The development of multi-step flow protocols, potentially involving 4-sulfobenzenecarboperoxoic acid as an oxidant, is an active area of investigation. rsc.org

Exploration of Synergistic Catalysis

The exploration of synergistic catalysis involving 4-sulfobenzenecarboperoxoic acid with metal complexes or organocatalysts is a promising frontier. Synergistic catalysis involves the simultaneous activation of both a nucleophile and an electrophile by two distinct catalysts, leading to new or more efficient chemical transformations. princeton.edu This approach can lead to improved reaction rates, lower catalyst loadings, and enhanced stereoselectivity. princeton.edu

The combination of 4-sulfobenzenecarboperoxoic acid, as an oxidant, with a transition metal catalyst and a Brønsted acid, for example, could enable novel asymmetric transformations. princeton.edu The success of such a system relies on the compatibility of the two catalytic cycles and their ability to operate in concert without mutual inhibition. princeton.edu Organocatalysis, which utilizes small organic molecules as catalysts, also presents opportunities for synergistic combinations with 4-sulfobenzenecarboperoxoic acid. youtube.com The design of multifunctional catalysts that incorporate both the peroxy acid functionality and another catalytic motif is another avenue of exploration. youtube.com

Computational Design and Prediction of Novel Peroxy Acid Analogues

Computational design and modeling are becoming indispensable tools for accelerating the development of new catalysts. researchgate.net Algorithms like FuncLib, which combine atomistic modeling with evolutionary conservation analysis, can be used to design libraries of enzyme variants with enhanced properties. acs.orgresearchgate.net While these tools have been primarily applied to enzymes, the underlying principles can be adapted for the design of small molecule catalysts like peroxy acid analogues.